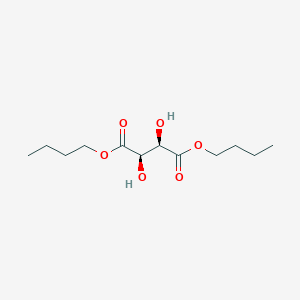

(2R,3R)-Dibutyl 2,3-dihydroxysuccinate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Acids - Tartrates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dibutyl (2R,3R)-2,3-dihydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O6/c1-3-5-7-17-11(15)9(13)10(14)12(16)18-8-6-4-2/h9-10,13-14H,3-8H2,1-2H3/t9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCYQQSKDZQTOQG-NXEZZACHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(C(C(=O)OCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)[C@@H]([C@H](C(=O)OCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883265 | |

| Record name | (2R,3R)-Dibutyl tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Melting point = 22 deg C; [ChemIDplus] Clear colorless liquid; [Acros Organics MSDS] | |

| Record name | Dibutyl L-tartrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20561 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

87-92-3 | |

| Record name | (+)-Dibutyl tartrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibutyl tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, 1,4-dibutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2R,3R)-Dibutyl tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutyl tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBUTYL TARTRATE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2D1V32IF1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2R,3R)-Dibutyl 2,3-dihydroxysuccinate from Tartaric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (2R,3R)-Dibutyl 2,3-dihydroxysuccinate, a valuable chiral building block in organic synthesis, from readily available (2R,3R)-(+)-tartaric acid. The primary method detailed is the Fischer-Speier esterification, a classic and efficient acid-catalyzed reaction. This document outlines the reaction mechanism, a detailed experimental protocol, and methods for purification and characterization of the final product.

Introduction

This compound, also known as (+)-dibutyl tartrate, is a chiral diester with significant applications in asymmetric synthesis, serving as a chiral auxiliary or a starting material for the synthesis of complex molecules. Its stereochemistry, derived from the naturally occurring L-(+)-tartaric acid, makes it a valuable tool for introducing chirality in the development of pharmaceuticals and other bioactive compounds. The synthesis of this compound is a fundamental process for laboratories involved in medicinal chemistry and drug discovery.

Reaction Mechanism: Fischer-Speier Esterification

The synthesis of this compound from (2R,3R)-(+)-tartaric acid and n-butanol is achieved through Fischer-Speier esterification.[1][2][3][4] This is a reversible acid-catalyzed nucleophilic acyl substitution reaction.[1][3][4] The mechanism involves the protonation of the carboxylic acid group, which enhances its electrophilicity, followed by the nucleophilic attack of the alcohol. Subsequent dehydration yields the ester and water.[1][3][4] To drive the equilibrium towards the formation of the product, an excess of the alcohol reactant is typically used, or the water generated during the reaction is removed.[1][3][5]

References

physicochemical properties of (2R,3R)-Dibutyl 2,3-dihydroxysuccinate

An In-depth Technical Guide on the Physicochemical Properties of (2R,3R)-Dibutyl 2,3-dihydroxysuccinate

Introduction

This compound, also commonly known as Dibutyl L-(+)-tartrate, is an organic chemical compound. It is the dibutyl ester of L-(+)-tartaric acid. This document provides a comprehensive overview of its physicochemical properties, compiled from various sources to assist researchers, scientists, and professionals in drug development. The information is presented in a structured format, including tabulated data for key properties and generalized experimental protocols for their determination.

Chemical Identity

-

IUPAC Name: dibutyl (2R,3R)-2,3-dihydroxybutanedioate[1]

-

Synonyms: Dibutyl L-(+)-Tartrate, L-(+)-Tartaric acid di-n-butyl ester, Dibutyl tartrate, (+)-[1][2]

-

Molecular Weight: 262.30 g/mol [1]

-

Chemical Structure:

Physicochemical Properties

The quantitative physicochemical data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Appearance | Clear colourless to yellowish liquid after melting | [3] |

| Melting Point | 20-22 °C | [3] |

| 22 °C | [1] | |

| Boiling Point | 182 °C at 11 mmHg | [3] |

| Density | 1.09 g/cm³ | [3] |

| Flash Point | 167 °C | [3] |

| Purity | 95.0% - 98% | [2][5] |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not extensively published. However, the following are standard methodologies for determining the key properties listed above.

Determination of Melting Point

The melting point of a substance is the temperature at which it changes state from solid to liquid.

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small, powdered sample of the crystalline solid is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady, slow rate (typically 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded. The melting range is reported. For a pure substance, this range is typically narrow.

-

Determination of Boiling Point under Reduced Pressure

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For substances that may decompose at their atmospheric boiling point, the determination is performed under reduced pressure.

-

Apparatus: Short-path distillation apparatus with a vacuum pump, manometer, and heating mantle.

-

Procedure:

-

The liquid sample is placed in the distillation flask along with boiling chips or a magnetic stirrer to ensure smooth boiling.

-

The apparatus is assembled and sealed.

-

The system is evacuated to the desired pressure (e.g., 11 mmHg), which is monitored with a manometer.[3]

-

The flask is gently heated.

-

The temperature of the vapor that is in equilibrium with the boiling liquid is recorded from a thermometer placed at the vapor outlet. This temperature is the boiling point at that specific pressure.

-

Spectroscopic Analysis

Spectroscopic methods are used to elucidate the chemical structure of a compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.

-

Typical Protocol (¹H NMR):

-

A small amount of the sample (typically 2-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃).

-

The solution is transferred to an NMR tube.

-

The tube is placed in the NMR spectrometer.

-

The ¹H NMR spectrum is acquired. The chemical shifts (δ), signal integrations, and coupling constants (J) are analyzed to determine the proton environments in the molecule.

-

-

Note: While a specific spectrum for the (2R,3R) isomer was not found, the ¹H NMR data for the enantiomeric (-)-dibutyl-D-tartrate (the (2S,3S) isomer) in CDCl₃ shows characteristic signals at approximately δ 4.54 (s, 2H, CH-OH), δ 4.26 (t, 4H, O-CH₂), δ 3.50 (br s, 2H, OH), δ 1.67 (m, 4H, CH₂), δ 1.41 (m, 4H, CH₂), and δ 0.94 (t, 6H, CH₃).[6] The spectrum for the (2R,3R) isomer is expected to be identical.

-

-

Infrared (IR) Spectroscopy:

-

Principle: IR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching, bending). It is used to identify the functional groups present in a molecule.

-

Typical Protocol (Liquid Film):

-

A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

-

The plates are pressed together to form a thin liquid film.

-

The plates are mounted in the spectrometer.

-

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The positions and intensities of the absorption bands are correlated with specific functional groups (e.g., O-H stretch for hydroxyl, C=O stretch for ester).

-

-

-

Mass Spectrometry (MS):

-

Principle: MS is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight and elemental composition of a compound.

-

Typical Protocol (Electron Ionization - EI):

-

A small amount of the sample is introduced into the mass spectrometer.

-

The sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

The resulting ions are accelerated and separated by a mass analyzer.

-

A detector measures the abundance of ions at each mass-to-charge ratio, generating a mass spectrum. The molecular ion peak (M⁺) corresponds to the molecular weight of the compound.

-

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of a chemical compound like this compound.

References

- 1. (+)-Dibutyl tartrate | C12H22O6 | CID 6910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. knownchemical.com [knownchemical.com]

- 4. CAS RN 87-92-3 | Fisher Scientific [fishersci.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. (-)-DIBUTYL-D-TARTRATE(62563-15-9) 1H NMR [m.chemicalbook.com]

(2R,3R)-Dibutyl 2,3-dihydroxysuccinate CAS number and molecular weight

This technical guide provides a comprehensive overview of (2R,3R)-Dibutyl 2,3-dihydroxysuccinate, a significant chiral compound in asymmetric synthesis. Designed for researchers, scientists, and professionals in drug development, this document details its chemical properties, synthesis, and applications, with a focus on its role as a chiral auxiliary.

Core Compound Data

This compound, also known as Dibutyl L-(+)-tartrate, is a diester of L-tartaric acid and butanol. Its chirality makes it a valuable tool in stereoselective synthesis.

| Property | Value | Source(s) |

| CAS Number | 87-92-3 | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 262.30 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₁₂H₂₂O₆ | --INVALID-LINK-- |

| Appearance | Clear colorless to yellowish liquid after melting | --INVALID-LINK-- |

| Melting Point | 20-22 °C | --INVALID-LINK-- |

| Boiling Point | 182 °C (11 mmHg) | --INVALID-LINK-- |

| Density | 1.09 g/cm³ | --INVALID-LINK-- |

Synthesis Protocol: Fischer Esterification

The synthesis of this compound is typically achieved through the Fischer esterification of L-(+)-tartaric acid with n-butanol, using an acid catalyst. This reversible reaction is driven to completion by removing the water formed during the reaction.

Experimental Procedure

-

Reaction Setup: A round-bottom flask is charged with L-(+)-tartaric acid (1 equivalent), n-butanol (a significant excess, often serving as the solvent), and a catalytic amount of a strong acid such as sulfuric acid or p-toluenesulfonic acid. The flask is equipped with a Dean-Stark apparatus and a reflux condenser to facilitate the removal of water.

-

Reaction Execution: The reaction mixture is heated to reflux. The azeotrope of butanol and water is collected in the Dean-Stark trap, with the denser water separating and being removed, while the butanol is returned to the reaction flask. The reaction is monitored (e.g., by TLC) until the tartaric acid is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess butanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by vacuum distillation to obtain pure this compound.

Spectroscopic Profile of (2R,3R)-Dibutyl 2,3-dihydroxysuccinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for (2R,3R)-Dibutyl 2,3-dihydroxysuccinate, a chiral ester of tartaric acid. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analytical techniques. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the following tables.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 4.54 | s | - | 2H | 2x -CH(OH) |

| 4.26 | t | 6.7 | 4H | 2x -OCH₂- |

| 3.50 | br s | - | 2H | 2x -OH |

| 1.67 | m | - | 4H | 2x -OCH₂CH₂- |

| 1.41 | m | - | 4H | 2x -CH₂CH₃ |

| 0.94 | t | 7.3 | 6H | 2x -CH₂CH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 171.5 | C=O |

| 72.8 | -CH(OH) |

| 66.5 | -OCH₂- |

| 30.4 | -OCH₂CH₂- |

| 18.9 | -CH₂CH₃ |

| 13.6 | -CH₂CH₃ |

Note: The ¹³C NMR data is based on typical values for similar structures and publicly available spectral databases.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for this compound (Neat)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3470 | Strong, Broad | O-H stretch |

| 2960, 2874 | Strong | C-H stretch (aliphatic) |

| 1740 | Strong | C=O stretch (ester) |

| 1265, 1120 | Strong | C-O stretch |

Note: The IR data is based on publicly available spectral databases.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 205 | 25 | [M - C₄H₉O]⁺ |

| 189 | 40 | [M - C₄H₉O₂]⁺ |

| 149 | 100 | Phthalic anhydride fragment (common contaminant) or rearrangement fragment |

| 131 | 60 | [M - C₄H₉O - C₄H₈]⁺ |

| 117 | 30 | [C₄H₅O₃]⁺ |

| 57 | 80 | [C₄H₉]⁺ |

Note: The mass spectral data is interpreted from the NIST WebBook database. The presence of m/z 149 is a common feature in the mass spectra of butyl esters and may not be a direct fragment of the parent molecule.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32 (signal averaging to improve signal-to-noise).

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

Reference: Tetramethylsilane (TMS) at 0 ppm.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Reference: CDCl₃ solvent peak at 77.16 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer.

Sample Preparation (Neat Liquid):

-

A drop of this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Alternatively, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr).

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean ATR crystal or empty salt plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

Sample Introduction:

-

The sample is introduced into the ion source via a direct insertion probe or through a gas chromatograph (GC) inlet if coupled with GC-MS.

Ionization:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

Mass Analysis:

-

Analyzer Type: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.

-

Mass Range: m/z 40-400.

Visualizations

The following diagrams illustrate the workflow of the spectroscopic analysis and the chemical structure of the compound.

Solubility Profile of (2R,3R)-Dibutyl 2,3-dihydroxysuccinate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R,3R)-Dibutyl 2,3-dihydroxysuccinate, also known as dibutyl tartrate, is a chiral compound with applications in asymmetric synthesis and as a plasticizer.[1][2] A thorough understanding of its solubility in various organic solvents is crucial for its application in synthesis, purification, and formulation development. This technical guide provides a summary of the currently available qualitative solubility information for this compound. Notably, extensive searches of scientific literature and chemical databases did not yield specific quantitative solubility data in organic solvents. Consequently, this guide also furnishes a detailed experimental protocol for determining the solubility of this compound, empowering researchers to generate the necessary data for their specific applications.

Introduction

This compound is a diester of L-tartaric acid and n-butanol.[2] Its chemical structure includes two chiral centers, making it a valuable chiral auxiliary in asymmetric synthesis.[1] Furthermore, its properties as a biodegradable plasticizer are of increasing interest.[2] The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical processes, including reaction kinetics, crystallization, and formulation. This guide addresses the solubility profile of this compound in common organic solvents.

Solubility Data

A comprehensive search of available literature and chemical databases revealed a lack of specific quantitative solubility data for this compound in organic solvents. The information is primarily qualitative, indicating general solubility or slight solubility. One source indicates a water solubility of 4.827 g/L, though the temperature is not specified.[3]

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility | Quantitative Data ( g/100 mL) | Temperature (°C) |

| Ethanol | Soluble[1] | Not Available | Not Specified |

| Ether | Soluble[1] | Not Available | Not Specified |

| Chloroform | Slightly Soluble[3] | Not Available | Not Specified |

| Ethyl Acetate | Slightly Soluble[3] | Not Available | Not Specified |

| Water | Limited Solubility[1] | 0.4827 | Not Specified |

Experimental Protocol for Solubility Determination

Given the absence of quantitative data, researchers can determine the solubility of this compound in specific organic solvents using established methods. The isothermal saturation method followed by gravimetric analysis is a reliable and widely used technique.

Principle

A saturated solution is prepared by equilibrating an excess amount of the solute, this compound, with the solvent of interest at a constant temperature. A known volume or mass of the clear, saturated supernatant is then carefully removed and the solvent is evaporated. The mass of the remaining solute is determined, from which the solubility can be calculated.

Materials and Equipment

-

This compound (high purity)

-

Organic solvents of interest (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical balance (accurate to ±0.1 mg)

-

Drying oven

-

Glass vials with airtight caps

-

Spatula and weighing paper

Experimental Procedure

-

Sample Preparation: Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that saturation is reached.

-

Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure saturation is reached.

-

Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed at the constant temperature for at least 4 hours to allow the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pipette fitted with a syringe filter to avoid transferring any undissolved solid.

-

Gravimetric Analysis:

-

Tare a clean, dry weighing dish on an analytical balance.

-

Transfer the collected supernatant to the tared weighing dish.

-

Record the total mass of the dish and the solution.

-

Place the weighing dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The boiling point of this compound is approximately 182 °C at 11 mmHg.[3] A lower temperature under vacuum is recommended.

-

Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature.

-

Weigh the dish containing the dry solute.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation:

-

Mass of the solvent = (Mass of dish + solution) - (Mass of dish + dry solute)

-

Mass of the solute = (Mass of dish + dry solute) - (Mass of tared dish)

-

Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) * 100

-

Solubility ( g/100 mL solvent) can be calculated if the density of the solvent at the experimental temperature is known.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal saturation and gravimetric method.

References

Enantiomeric Purity of (2R,3R)-Dibutyl 2,3-dihydroxysuccinate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and analytical methodologies for determining the enantiomeric purity of (2R,3R)-Dibutyl 2,3-dihydroxysuccinate. This document is intended to serve as a valuable resource for researchers and professionals involved in chiral synthesis and drug development, offering detailed experimental protocols and data presentation to ensure the highest standards of quality and stereochemical integrity.

Introduction

This compound, also known as (+)-Dibutyl L-tartrate, is a chiral molecule widely utilized as a versatile building block in asymmetric synthesis. Its predefined stereochemistry makes it an invaluable starting material for the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs). The enantiomeric purity of this compound is a critical quality attribute, as the presence of its enantiomer, (2S,3S)-Dibutyl 2,3-dihydroxysuccinate, can lead to significant differences in pharmacological activity, efficacy, and toxicity of the final drug product. This guide outlines the key procedures for the synthesis of the target enantiomer and the analytical techniques to verify its enantiomeric excess.

Physicochemical Properties and Specifications

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and use in subsequent synthetic steps.

| Property | Value |

| Synonyms | (+)-Dibutyl L-tartrate, L-(+)-Tartaric acid dibutyl ester |

| CAS Number | 87-92-3[1] |

| Molecular Formula | C₁₂H₂₂O₆[1] |

| Molecular Weight | 262.30 g/mol [1] |

| Appearance | Colorless to yellowish viscous liquid[1] |

| Melting Point | 20-22 °C[1] |

| Boiling Point | 182 °C @ 11 mmHg[1] |

| Density | 1.09 g/mL at 25 °C[1] |

| Refractive Index | nD/20 1.446-1.448[1] |

| Specific Rotation | [α]D²⁰ = +10.5 to +12° (Neat)[1] |

Synthesis and Purification

The synthesis of enantiomerically pure this compound is typically achieved through the direct esterification of L-(+)-tartaric acid with n-butanol.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add L-(+)-tartaric acid (150 g, 1.0 mol), n-butanol (222 g, 3.0 mol), p-toluenesulfonic acid monohydrate (2.0 g, 0.01 mol), and toluene (200 mL).

-

Esterification: Heat the reaction mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap. Continue the reaction until no more water is collected (approximately 4-6 hours).

-

Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) and then with brine (100 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the toluene and excess n-butanol.

-

Purification: Purify the crude product by vacuum distillation (182 °C at 11 mmHg) to obtain this compound as a colorless to yellowish viscous liquid.

Analytical Methods for Enantiomeric Purity Determination

The determination of the enantiomeric excess (e.e.) of this compound is critical. The following sections detail the primary analytical techniques for this purpose.

Analytical Workflow Overview

Caption: Analytical workflow for enantiomeric purity determination.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation and quantification of enantiomers. Polysaccharide-based chiral stationary phases are often effective for the resolution of tartrate esters.

4.2.1. Experimental Protocol: Chiral HPLC

| Parameter | Condition |

| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve 1 mg of the sample in 1 mL of the mobile phase. |

4.2.2. Expected Results

The two enantiomers will be separated, with each giving a distinct peak. The enantiomeric excess is calculated from the peak areas of the (2R,3R) and (2S,3S) enantiomers using the formula:

e.e. (%) = [ (Area(2R,3R) - Area(2S,3S)) / (Area(2R,3R) + Area(2S,3S)) ] x 100

Chiral Gas Chromatography (GC)

For volatile compounds like dibutyl tartrate, chiral GC offers excellent resolution and sensitivity. Cyclodextrin-based chiral stationary phases are commonly employed for this separation.

4.3.1. Experimental Protocol: Chiral GC

| Parameter | Condition |

| Column | Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent cyclodextrin-based column |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Start at 120 °C, hold for 1 min, then ramp to 180 °C at 5 °C/min, and hold for 5 min. |

| Detector | Flame Ionization Detector (FID) at 270 °C |

| Injection | 1 µL, split ratio 50:1 |

| Sample Preparation | Dilute the sample 1:100 in n-hexane. |

4.3.2. Expected Results

The chromatogram should show baseline separation of the two enantiomers. The enantiomeric excess is calculated from the peak areas in the same manner as for HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent

NMR spectroscopy in the presence of a chiral solvating agent (CSA) can be used to determine the enantiomeric excess. The CSA forms transient diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum.

4.4.1. Logical Relationship for NMR Analysis

References

An In-depth Technical Guide to the Safe Handling of (2R,3R)-Dibutyl 2,3-dihydroxysuccinate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (2R,3R)-Dibutyl 2,3-dihydroxysuccinate, a chiral ester of tartaric acid. Adherence to these guidelines is crucial to ensure personal safety and maintain the integrity of research outcomes. This document outlines the chemical and physical properties, potential hazards, appropriate handling and storage procedures, and emergency protocols.

Chemical and Physical Properties

This compound, also known as Dibutyl L-tartrate, is a diester of L-tartaric acid and butanol. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value |

| CAS Number | 87-92-3 |

| Molecular Formula | C₁₂H₂₂O₆ |

| Molecular Weight | 262.30 g/mol |

| Appearance | Clear, colorless to light yellow liquid |

| Boiling Point | 182 °C @ 11 mmHg |

| Melting Point | 20-22 °C |

| Flash Point | 167 °C |

| Purity | Typically ≥95% |

Hazard Identification and Toxicology Summary

While specific toxicological data for this compound is limited, information on related tartaric acid esters suggests a low order of acute toxicity. However, as with any laboratory chemical, it should be handled with care. The primary hazards are related to contact with eyes, skin, and inhalation of vapors.

| Hazard | Description |

| Eye Irritation | May cause irritation upon direct contact. |

| Skin Irritation | Prolonged or repeated contact may cause skin irritation. |

| Inhalation | Inhalation of mists or vapors may cause respiratory tract irritation. |

| Ingestion | Ingestion of large quantities may be harmful. |

Long-term studies on related diacetyltartaric acid esters of mono- and diglycerides have not shown evidence of carcinogenicity. These esters are generally hydrolyzed in the gastrointestinal tract to tartaric acid and the corresponding alcohol.

Safe Handling and Storage Protocols

Adherence to proper laboratory procedures is essential when working with this compound to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations:

-

Eye Protection: Chemical safety goggles or a face shield should be worn at all times.

-

Skin Protection: Chemically resistant gloves (e.g., nitrile or neoprene) are required. A lab coat or other protective clothing should be worn to prevent skin contact.

-

Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors. If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.

General Handling Procedures

-

Avoid contact with eyes, skin, and clothing.

-

Do not ingest or inhale.

-

Use only in a well-ventilated area or under a chemical fume hood.

-

Wash hands thoroughly after handling.

-

Keep containers tightly closed when not in use.

-

Ground and bond containers when transferring material to prevent static discharge.

Storage

-

Store in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly sealed container.

-

Incompatible materials to avoid include strong oxidizing agents, acids, and bases.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and a typical experimental workflow involving this compound.

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from L-tartaric acid and n-butanol using an acid catalyst.

Materials:

-

L-(+)-Tartaric acid

-

n-Butanol

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Sodium Chloride (NaCl) solution (saturated)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark trap (optional, for water removal)

-

Separatory funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add L-(+)-tartaric acid and an excess of n-butanol (which can also serve as the solvent).

-

Slowly and cautiously add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or other analytical methods is recommended). If using a Dean-Stark trap, continue reflux until water is no longer collected.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess n-butanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and a saturated aqueous solution of sodium chloride.

-

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by vacuum distillation or column chromatography if necessary.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for an experiment involving the handling and use of this compound.

The Chiral Architects: A Technical Guide to the Historical Development of Dialkyl Tartrates in Synthesis

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical and agrochemical industries where stereochemistry dictates biological activity. Within the arsenal of tools available to the synthetic chemist, dialkyl tartrates have emerged as remarkably versatile and powerful chiral building blocks. This in-depth technical guide explores the historical development of dialkyl tartrates in synthesis, from their early use as resolving agents to their pivotal role in the development of highly selective catalytic asymmetric reactions.

From Resolution to Rational Design: A Historical Perspective

The story of dialkyl tartrates in asymmetric synthesis is intrinsically linked to the broader history of stereochemistry. In the mid-19th century, Louis Pasteur's groundbreaking work with tartaric acid salts laid the foundation for our understanding of chirality and the separation of enantiomers. For many years, the primary role of tartaric acid and its derivatives, including dialkyl tartrates, was as resolving agents. This classical approach involves the formation of diastereomeric salts with a racemic mixture, allowing for separation by crystallization. While effective, this method is often laborious and inherently limited to a 50% theoretical yield for the desired enantiomer.

The latter half of the 20th century witnessed a paradigm shift towards asymmetric synthesis, where the goal is to create a single enantiomer directly. This era saw the emergence of dialkyl tartrates as powerful chiral auxiliaries and ligands. A pivotal moment in this evolution was the development of the Sharpless asymmetric epoxidation in 1980 by K. Barry Sharpless and Tsutomu Katsuki.[1][2] This reaction, which utilizes a titanium tetra(isopropoxide) catalyst in the presence of a dialkyl tartrate, provided a highly reliable and predictable method for the enantioselective epoxidation of allylic alcohols, often with enantiomeric excesses (ee) exceeding 90%.[3] The significance of this breakthrough was recognized with the 2001 Nobel Prize in Chemistry awarded to K. Barry Sharpless.

The Sharpless Asymmetric Epoxidation: A Deeper Dive

The Sharpless asymmetric epoxidation has become an indispensable tool in organic synthesis, enabling the construction of complex chiral molecules, including a wide array of bioactive natural products and pharmaceuticals.[4] The reaction's success lies in the formation of a well-defined chiral titanium-tartrate complex that directs the delivery of an oxygen atom from a peroxide (typically tert-butyl hydroperoxide) to one face of the allylic alcohol's double bond.[5][6][7]

The choice of the dialkyl tartrate enantiomer dictates the stereochemical outcome of the epoxidation, providing access to either enantiomer of the desired product with high predictability. Diethyl tartrate (DET) and diisopropyl tartrate (DIPT) are the most commonly used chiral ligands for this transformation.

Quantitative Data for Sharpless Asymmetric Epoxidation

The following table summarizes the performance of the Sharpless asymmetric epoxidation with various allylic alcohol substrates, highlighting the consistently high yields and enantioselectivities achieved.

| Allylic Alcohol Substrate | Dialkyl Tartrate | Yield (%) | Enantiomeric Excess (ee, %) |

| Geraniol | (+)-DIPT | 77 | >95 |

| (Z)-α-Phenylcinnamyl alcohol | (+)-DET | 90 | 98 |

| (E)-2-Hexen-1-ol | (+)-DET | 85 | 95 |

| Cinnamyl alcohol | (+)-DIPT | 80 | 96 |

| 3-Methyl-2-buten-1-ol | (+)-DET | 75 | 91 |

| (E)-3-Phenyl-2-propen-1-ol | (-)-DIPT | 88 | >98 |

Data compiled from various sources, including Gao, Y. et al. J. Am. Chem. Soc. 1987, 109, 5765-5780.

Experimental Protocols

Detailed Methodology for the Sharpless Asymmetric Epoxidation of Geraniol

This protocol is adapted from the procedure published in Organic Syntheses.

Materials:

-

Titanium(IV) isopropoxide

-

(+)-Diisopropyl tartrate ((+)-DIPT)

-

Geraniol

-

tert-Butyl hydroperoxide (TBHP), anhydrous solution in toluene

-

Dichloromethane (CH₂Cl₂), anhydrous

-

3Å Molecular sieves, powdered and activated

-

10% aqueous solution of tartaric acid

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane (200 mL) and powdered 3Å molecular sieves (5 g).

-

The flask is cooled to -20 °C in a dry ice/acetone bath.

-

Titanium(IV) isopropoxide (5.9 mL, 20 mmol) is added dropwise to the stirred suspension.

-

(+)-Diisopropyl tartrate (5.6 g, 24 mmol) is then added to the mixture.

-

After stirring for 5 minutes, a solution of geraniol (3.08 g, 20 mmol) in anhydrous dichloromethane (20 mL) is added dropwise over 10 minutes, maintaining the temperature at -20 °C.

-

An anhydrous solution of tert-butyl hydroperoxide in toluene (5.5 M, 7.3 mL, 40 mmol) is added dropwise over 30 minutes. The reaction mixture is then stirred at -20 °C for 4 hours.

-

The reaction is quenched by the addition of a 10% aqueous solution of tartaric acid (50 mL). The mixture is allowed to warm to room temperature and stirred for 1 hour.

-

The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired epoxy alcohol.

Beyond Epoxidation: Dialkyl Tartrates as Chiral Auxiliaries

The influence of dialkyl tartrates extends far beyond the Sharpless epoxidation. They have been successfully employed as chiral auxiliaries in a variety of other asymmetric transformations, including Diels-Alder reactions, aldol additions, and alkylations.[8][9][10] In this context, the tartrate moiety is temporarily attached to the substrate, directing the stereochemical course of the reaction, and is subsequently removed to reveal the enantiomerically enriched product.

Dialkyl Tartrate-Mediated Asymmetric Diels-Alder Reaction

Dialkyl tartrate-derived dienophiles have been shown to undergo highly diastereoselective Diels-Alder reactions. The chiral environment provided by the tartrate auxiliary effectively shields one face of the dienophile, leading to a high degree of facial selectivity in the cycloaddition.

Illustrative Reaction Scheme:

A dienophile derived from diethyl tartrate reacts with a diene, such as cyclopentadiene, in the presence of a Lewis acid catalyst. The bulky tartrate auxiliary directs the approach of the diene to the less hindered face of the double bond, resulting in the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched cycloadduct.

Visualizing the Workflow and Logic

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

Experimental Workflow for Sharpless Asymmetric Epoxidation

Caption: Experimental workflow for the Sharpless asymmetric epoxidation.

Logical Relationship in Asymmetric Synthesis Using a Chiral Auxiliary

Caption: Logical workflow of asymmetric synthesis using a chiral auxiliary.

Conclusion

The journey of dialkyl tartrates from simple resolving agents to sophisticated chiral ligands and auxiliaries mirrors the evolution of asymmetric synthesis itself. The Sharpless asymmetric epoxidation stands as a testament to the power of rational catalyst design, providing a robust and predictable method for the synthesis of chiral epoxides. Beyond this landmark reaction, the continued application of dialkyl tartrates as chiral auxiliaries in a range of other transformations underscores their enduring importance in the construction of enantiomerically pure molecules. For researchers and professionals in drug development and other areas of chemical synthesis, a deep understanding of the history and application of these versatile chiral building blocks remains an invaluable asset.

References

- 1. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 2. Sharpless Asymmetric Epoxidation | Thermo Fisher Scientific - ES [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. chemistnotes.com [chemistnotes.com]

- 5. Sharpless Epoxidation [organic-chemistry.org]

- 6. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 7. dalalinstitute.com [dalalinstitute.com]

- 8. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for (2R,3R)-Dibutyl 2,3-dihydroxysuccinate as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3R)-Dibutyl 2,3-dihydroxysuccinate, a derivative of naturally occurring L-(+)-tartaric acid, serves as a versatile and cost-effective chiral auxiliary in asymmetric synthesis. The inherent C2 symmetry of the tartrate backbone provides a powerful tool for stereocontrol in a variety of carbon-carbon bond-forming reactions, enabling the synthesis of enantiomerically enriched molecules which are crucial in drug discovery and development.[1] This document provides detailed application notes and protocols for the use of this compound as a chiral auxiliary in key organic transformations.

The temporary incorporation of this chiral auxiliary allows for diastereoselective reactions, where the stereochemical outcome is directed by the chiral environment of the auxiliary. Subsequent removal of the auxiliary reveals the desired enantiomerically enriched product and allows for the recovery and recycling of the auxiliary.

Principle of Chiral Induction

The stereochemical control exerted by the this compound auxiliary stems from the formation of a rigid, chelated transition state. The two hydroxyl groups can coordinate to a metal center, creating a well-defined chiral pocket that biases the approach of incoming reagents to one face of the reactive species.

Caption: Chelation control model for chiral induction.

Applications in Asymmetric Synthesis

This compound and its analogs are effective chiral auxiliaries in a range of asymmetric reactions, including but not limited to:

-

Asymmetric Aldol Reactions: For the synthesis of chiral β-hydroxy carbonyl compounds.

-

Asymmetric Diels-Alder Reactions: To control the stereochemistry of the resulting cyclohexene derivatives.[1]

-

Asymmetric 1,3-Dipolar Cycloadditions: For the stereocontrolled synthesis of heterocyclic compounds.

-

Asymmetric Alkylation Reactions: To generate chiral centers via the formation of new carbon-carbon bonds.

Data Presentation

The following tables summarize representative quantitative data for asymmetric reactions utilizing tartrate-derived chiral auxiliaries. While specific data for this compound is not extensively reported, the presented values are indicative of the expected performance based on structurally similar auxiliaries like diisopropyl and diethyl tartrates.

Table 1: Asymmetric Aldol-Type Reaction of α,β-Unsaturated Esters with Aldehydes *

| Entry | Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |

| 1 | Benzaldehyde | 85 | >95:5 | 92 |

| 2 | Isobutyraldehyde | 78 | >95:5 | 90 |

| 3 | Cinnamaldehyde | 82 | >95:5 | 94 |

*Data is representative of reactions catalyzed by a rhodium complex with a dialkyl tartrate ligand.

Table 2: Asymmetric Diels-Alder Reaction of Acrylates with Dienes *

| Entry | Diene | Dienophile | Yield (%) | Diastereomeric Excess (de, %) | Enantiomeric Excess (ee, %) |

| 1 | Cyclopentadiene | Acrylate | 90 | >98 | 95 |

| 2 | Isoprene | Acrylate | 85 | 95 | 92 |

| 3 | 1,3-Butadiene | Acrylate | 80 | 92 | 90 |

*Data is representative of Lewis acid-catalyzed reactions with acrylates bearing a tartrate-derived chiral auxiliary.

Experimental Protocols

General Experimental Workflow

The general procedure for utilizing this compound as a chiral auxiliary involves three main stages: attachment of the auxiliary to the substrate, the diastereoselective reaction, and cleavage of the auxiliary.

Caption: General workflow for asymmetric synthesis.

Protocol 1: Asymmetric Aldol-Type Reaction

This protocol describes a representative procedure for an asymmetric reductive aldol-type reaction of an α,β-unsaturated ester with an aldehyde, using a rhodium catalyst and this compound as a chiral ligand.

Materials:

-

This compound

-

Wilkinson's catalyst [RhCl(PPh₃)₃]

-

Diethylzinc (Et₂Zn)

-

α,β-Unsaturated ester

-

Aldehyde

-

Anhydrous solvent (e.g., THF, Toluene)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Catalyst Preparation: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve Wilkinson's catalyst (5 mol%) and this compound (10 mol%) in anhydrous solvent.

-

Reaction Mixture: To the catalyst solution, add the α,β-unsaturated ester (1.0 equiv).

-

Addition of Reagents: Cool the mixture to 0 °C and add diethylzinc (2.0 equiv) dropwise. Stir the solution for 30 minutes at 0 °C.

-

Aldol Reaction: Add the aldehyde (1.2 equiv) to the reaction mixture and allow it to warm to room temperature. Monitor the reaction progress by TLC or GC.

-

Quenching and Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy ester.

-

Analysis: Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Asymmetric Diels-Alder Reaction

This protocol outlines a general procedure for a Lewis acid-catalyzed asymmetric Diels-Alder reaction between a diene and an acrylate dienophile bearing the this compound chiral auxiliary.

Materials:

-

Acrylate of this compound (prepared separately)

-

Diene (e.g., cyclopentadiene, isoprene)

-

Lewis acid (e.g., TiCl₄, Et₂AlCl)

-

Anhydrous solvent (e.g., CH₂Cl₂, Toluene)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the acrylate of this compound (1.0 equiv) in anhydrous solvent.

-

Cooling: Cool the solution to the desired temperature (typically between -78 °C and 0 °C).

-

Addition of Lewis Acid: Add the Lewis acid (1.1 equiv) dropwise to the solution. Stir for 15-30 minutes.

-

Addition of Diene: Add the diene (1.5-2.0 equiv) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at the low temperature and monitor its progress by TLC.

-

Quenching and Work-up: Once the reaction is complete, quench with a suitable reagent (e.g., saturated NaHCO₃ solution). Allow the mixture to warm to room temperature and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash chromatography to isolate the Diels-Alder adduct.

-

Analysis: Determine the diastereomeric excess by ¹H NMR or GC analysis.

Protocol 3: Cleavage of the Chiral Auxiliary

The this compound auxiliary can be removed under various conditions, most commonly via hydrolysis or reduction, to yield the final chiral product and recover the auxiliary.

A. Hydrolytic Cleavage (to yield a carboxylic acid):

-

Dissolve the product from the asymmetric reaction in a suitable solvent mixture (e.g., THF/water).

-

Add a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (excess).

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

-

Acidify the reaction mixture with aqueous HCl to protonate the carboxylic acid product.

-

Extract the product with an organic solvent. The aqueous layer will contain the water-soluble tartrate salt.

-

The chiral auxiliary can be recovered by extraction after neutralization and conversion back to the ester if desired.

B. Reductive Cleavage (to yield an alcohol):

-

Dissolve the product in an anhydrous solvent (e.g., THF, Et₂O) under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add a reducing agent such as lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) portion-wise.

-

Stir the reaction at 0 °C or allow it to warm to room temperature.

-

Quench the reaction carefully with water, followed by aqueous base (e.g., 1 M NaOH) and then water again (Fieser workup).

-

Filter the resulting salts and wash with an organic solvent.

-

The filtrate contains the desired chiral alcohol and the diol derived from the auxiliary, which can be separated by chromatography.

Conclusion

This compound is a valuable tool in the field of asymmetric synthesis. Its ready availability from the chiral pool, straightforward application, and the high levels of stereocontrol it can impart make it an attractive choice for the synthesis of complex chiral molecules in academic and industrial research. The protocols provided herein serve as a guide for its application in key transformations, and with further optimization, can be adapted to a wide range of substrates.

References

Application of (2R,3R)-Dibutyl 2,3-dihydroxysuccinate in Asymmetric Sharpless Epoxidation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sharpless-Katsuki asymmetric epoxidation is a cornerstone of modern organic synthesis, enabling the enantioselective conversion of primary and secondary allylic alcohols into 2,3-epoxy alcohols.[1][2] These chiral building blocks are invaluable intermediates in the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and other biologically active compounds.[1] The reaction's success lies in its use of a titanium(IV) isopropoxide catalyst in conjunction with a chiral dialkyl tartrate ligand and an oxidant, typically tert-butyl hydroperoxide (TBHP).[1]

The choice of the dialkyl tartrate is crucial for inducing asymmetry. While diethyl tartrate (DET) and diisopropyl tartrate (DIPT) are the most extensively studied and commonly employed ligands, other dialkyl tartrates, such as (2R,3R)-dibutyl 2,3-dihydroxysuccinate (dibutyl tartrate, DBT), can also be utilized. The steric and electronic properties of the tartrate ester can influence the reaction's enantioselectivity and rate. This document provides a detailed overview of the application of (2R,3R)-dibutyl tartrate in the Sharpless epoxidation, including application notes, a comprehensive experimental protocol, and a summary of representative quantitative data. Although specific data for dibutyl tartrate is less prevalent in the literature, the general principles and protocols are applicable.

Application Notes

Ligand Selection and Stereochemical Control: The chirality of the epoxide product is dictated by the stereochemistry of the dialkyl tartrate used. When using (+)-(2R,3R)-dibutyl tartrate, the epoxidation of an allylic alcohol will preferentially occur on one face of the double bond, leading to a specific enantiomer of the epoxy alcohol. Conversely, the use of (-)-(2S,3S)-dibutyl tartrate will yield the opposite enantiomer. This predictable stereochemical outcome is a key advantage of the Sharpless epoxidation.

Substrate Scope: The Sharpless epoxidation is effective for a wide range of primary and secondary allylic alcohols. The substitution pattern around the double bond can affect the reaction rate and enantioselectivity. Generally, Z-substituted allylic alcohols are less reactive and give lower enantioselectivities compared to their E-isomers.

Catalyst Loading: The reaction can be performed using either stoichiometric or catalytic amounts of the titanium-tartrate complex. The use of molecular sieves is crucial for catalytic versions of the reaction, as they remove water, which can deactivate the catalyst.[3] Catalyst loading typically ranges from 5 to 10 mol% for the titanium(IV) isopropoxide and a slightly higher amount for the dialkyl tartrate.[1]

Reaction Conditions: The reaction is typically carried out in chlorinated solvents such as dichloromethane (CH₂Cl₂) at low temperatures, usually between -78 °C and -20 °C, to enhance enantioselectivity. The reaction time can vary from a few hours to several days depending on the substrate and reaction conditions.

Work-up Procedure: The work-up of the Sharpless epoxidation requires care to avoid the opening of the newly formed epoxide ring. A common procedure involves quenching the reaction with a solution that complexes with the titanium species, followed by extraction. Saponification is often employed to remove the tartrate ester from the product.

Quantitative Data Summary

The following table summarizes representative quantitative data for the Sharpless asymmetric epoxidation of various allylic alcohols using different dialkyl tartrates. While specific data for (2R,3R)-dibutyl tartrate is limited in readily available literature, the data for diethyl tartrate (DET) and diisopropyl tartrate (DIPT) provide a strong indication of the expected high yields and enantioselectivities.

| Allylic Alcohol Substrate | Chiral Tartrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Geraniol | (-)-DET | 99 | 91 | [1] |

| (E)-2-Hexen-1-ol | (+)-DIPT | 89 | >98 | [1] |

| Cinnamyl alcohol | (+)-DET | 88 | 95 | [1] |

| 3-Methyl-2-buten-1-ol | (+)-DIPT | 65 | 90 | [1] |

| (Z)-2-Hexen-1-ol | (+)-DET | 74 | 86 | [1] |

Experimental Protocols

The following is a detailed protocol for the Sharpless asymmetric epoxidation, adapted from a validated procedure using diethyl tartrate. This protocol can be modified for the use of (2R,3R)-dibutyl tartrate.

Materials:

-

Titanium(IV) isopropoxide (Ti(OiPr)₄)

-

(+)-(2R,3R)-Dibutyl tartrate (DBT)

-

Allylic alcohol substrate

-

tert-Butyl hydroperoxide (TBHP) in a hydrocarbon solvent (e.g., toluene or isooctane)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Activated 4Å molecular sieves

-

Anhydrous diethyl ether

-

10% aqueous solution of tartaric acid

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Round-bottom flask equipped with a magnetic stir bar

-

Septa and needles for inert atmosphere techniques

-

Low-temperature cooling bath (e.g., dry ice/acetone)

-

Standard glassware for extraction and purification (separatory funnel, rotary evaporator, chromatography columns)

Protocol:

-

Preparation of the Catalyst Complex:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add activated 4Å molecular sieves.

-

Add anhydrous dichloromethane (CH₂Cl₂) via syringe.

-

Cool the flask to -20 °C in a cooling bath.

-

To the cooled and stirred suspension, add titanium(IV) isopropoxide via syringe.

-

Add (+)-(2R,3R)-dibutyl tartrate via syringe. The solution should turn from colorless to a pale yellow.

-

Stir the mixture at -20 °C for 30 minutes to allow for the formation of the chiral catalyst complex.

-

-

Epoxidation Reaction:

-

Add the allylic alcohol substrate to the catalyst mixture via syringe.

-

Add a solution of tert-butyl hydroperoxide in a hydrocarbon solvent dropwise over a period of 10-15 minutes, ensuring the internal temperature does not rise significantly.

-

Stir the reaction mixture at -20 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Reaction times can vary from 2 to 24 hours.

-

-

Work-up:

-

Upon completion of the reaction, quench by adding a 10% aqueous solution of tartaric acid.

-

Allow the mixture to warm to room temperature and stir vigorously for 1 hour. The two layers should become clear.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium chloride (brine).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude epoxy alcohol can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

-

Visualizations

Sharpless Asymmetric Epoxidation Workflow

Caption: Workflow for the Sharpless Asymmetric Epoxidation.

Catalytic Cycle of Sharpless Asymmetric Epoxidation

Caption: Simplified catalytic cycle of the Sharpless Epoxidation.

References

protocol for titanium-catalyzed reactions with (2R,3R)-Dibutyl 2,3-dihydroxysuccinate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting titanium-catalyzed asymmetric reactions utilizing (2R,3R)-Dibutyl 2,3-dihydroxysuccinate as a chiral ligand. The primary application detailed is the asymmetric epoxidation of allylic alcohols, a cornerstone reaction in modern synthetic organic chemistry, often referred to as the Sharpless-Katsuki Asymmetric Epoxidation.[1][2][3] This method allows for the highly enantioselective synthesis of chiral epoxy alcohols, which are versatile building blocks in the preparation of pharmaceuticals and other bioactive molecules.[4][5]

Core Principle

The protocol is based on the in-situ formation of a chiral titanium complex from titanium(IV) isopropoxide and this compound (dibutyl tartrate). This complex serves as a chiral catalyst, directing the stereochemical outcome of the oxidation of a prochiral substrate by an oxidizing agent, typically tert-butyl hydroperoxide (TBHP).[6][7] The choice of the (2R,3R)-enantiomer of the tartrate ligand consistently yields epoxides with a specific, predictable stereochemistry.[1][8]

Data Presentation: Performance in Asymmetric Epoxidation

The following table summarizes typical results for the titanium-catalyzed asymmetric epoxidation of various allylic alcohols using tartrate ester ligands structurally similar to this compound, such as diethyl tartrate (DET) and diisopropyl tartrate (DIPT). These data demonstrate the high yields and enantioselectivities achievable with this catalytic system.

| Substrate (Allylic Alcohol) | Chiral Ligand | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| (E)-2-Hexen-1-ol | (+)-DIPT | 0 | 2 | 65 | 90 |

| Cinnamyl alcohol | (+)-DET | -12 | 11 | 88 | 95 |

| Geraniol | (+)-DIPT | -20 | 3 | 89 | >98 |

| (Z)-2-Decen-1-ol | (+)-DET | -10 | 29 | 74 | 86 |

| 1-Decen-3-ol | (+)-DIPT | -35 | 2 | 79 | >98 |

Data adapted from literature for reactions using diethyl tartrate (DET) and diisopropyl tartrate (DIPT), which are expected to yield similar results to dibutyl tartrate under optimized conditions.[9]

Experimental Protocol: Asymmetric Epoxidation of an Allylic Alcohol

This protocol details the asymmetric epoxidation of a generic primary allylic alcohol.

Materials:

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Titanium(IV) isopropoxide (Ti(OⁱPr)₄)

-

This compound ((+)-DBT)

-

Allylic alcohol substrate

-

tert-Butyl hydroperoxide (TBHP), 5.5 M in nonane

-

3Å Molecular sieves, activated

-

Diethyl ether (Et₂O)

-

Sodium hydroxide (NaOH), 1 M solution

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Preparation of the Catalyst:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add anhydrous dichloromethane (CH₂Cl₂).

-

Cool the flask to -20 °C in a suitable cooling bath.

-

Add this compound (6.0 mol%) to the cooled solvent.

-

Slowly add titanium(IV) isopropoxide (5.0 mol%) to the stirring solution. The solution should remain clear.

-

Stir the mixture at -20 °C for 30 minutes to allow for the formation of the chiral titanium complex.

-

-

Reaction Execution:

-

To the pre-formed catalyst solution, add the allylic alcohol substrate (1.0 equiv).

-

Slowly add tert-butyl hydroperoxide (1.5 equiv) dropwise to the reaction mixture, ensuring the internal temperature does not rise significantly.

-

Seal the flask and store it at -20 °C for the required reaction time (typically 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion of the reaction, quench the reaction by adding 1 M aqueous NaOH solution.

-

Allow the mixture to warm to room temperature and stir vigorously for 1 hour.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure epoxy alcohol.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for the titanium-catalyzed asymmetric epoxidation.

Catalytic Cycle

Caption: Simplified catalytic cycle for the Sharpless Asymmetric Epoxidation.[4]

References

- 1. The Sharpless-Katsuki Enantioselective Epoxidation [sites.science.oregonstate.edu]

- 2. Sharpless-Katsuki Asymmetric Epoxidation | TCI AMERICA [tcichemicals.com]

- 3. Sharpless-Katsuki Asymmetric Epoxidation (Sharpless AE) | Chem-Station Int. Ed. [en.chem-station.com]

- 4. researchgate.net [researchgate.net]

- 5. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 6. Sharpless Epoxidation [organic-chemistry.org]

- 7. dalalinstitute.com [dalalinstitute.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application of (2R,3R)-Dibutyl 2,3-dihydroxysuccinate in the Synthesis of Chiral Pharmaceutical Intermediates

Introduction

(2R,3R)-Dibutyl 2,3-dihydroxysuccinate, also known as Di-n-butyl D-tartrate, is a valuable chiral auxiliary in asymmetric synthesis, playing a crucial role in the production of enantiomerically pure pharmaceutical intermediates. Its primary application lies in the Sharpless-Katsuki asymmetric epoxidation, a highly enantioselective method for converting prochiral allylic alcohols into chiral 2,3-epoxy alcohols. These epoxy alcohols are versatile building blocks for the synthesis of a wide range of biologically active molecules, including various pharmaceuticals. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a key pharmaceutical intermediate, (S)-glycidol.

Application Note: Synthesis of (S)-Glycidol

(S)-Glycidol is a critical chiral building block used in the synthesis of numerous pharmaceuticals, including beta-blockers, antiviral agents, and anticancer drugs.[1][2][3][4] The Sharpless asymmetric epoxidation of allyl alcohol using a catalyst system composed of titanium(IV) isopropoxide and this compound provides a reliable and highly enantioselective route to (S)-glycidol.

The reaction's success hinges on the formation of a chiral titanium-tartrate complex that directs the delivery of an oxygen atom from an oxidant, typically tert-butyl hydroperoxide (TBHP), to one face of the double bond of the allylic alcohol. The choice of the (2R,3R)-enantiomer of dibutyl tartrate directs the epoxidation to produce the (S)-enantiomer of glycidol with high enantiomeric excess (ee).

Key Advantages of using this compound:

-

High Enantioselectivity: Consistently achieves high enantiomeric excess (>90% ee) for the desired epoxide.

-

Predictable Stereochemistry: The stereochemistry of the product is reliably controlled by the chirality of the tartrate ligand.

-

Versatility: The methodology is applicable to a broad range of allylic alcohols.

-

Cost-Effectiveness: The reagents used in the Sharpless epoxidation are relatively inexpensive and commercially available.[5]

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of (S)-glycidol from allyl alcohol using the Sharpless asymmetric epoxidation with a titanium/(2R,3R)-dialkyl tartrate catalyst system. While specific data for dibutyl tartrate can vary, the values presented are representative of the high efficiency of this reaction.

| Parameter | Value | Reference |

| Substrate | Allyl Alcohol | Sharpless et al. |

| Chiral Ligand | (2R,3R)-Dialkyl Tartrate | Sharpless et al. |

| Catalyst | Ti(O-iPr)₄ | Sharpless et al. |

| Oxidant | tert-Butyl Hydroperoxide | Sharpless et al. |

| Product | (S)-Glycidol | Sharpless et al. |

| Typical Yield | 70-85% | General literature on Sharpless epoxidation |

| Enantiomeric Excess (ee) | >95% | General literature on Sharpless epoxidation |

Experimental Protocols

Protocol 1: Synthesis of (S)-Glycidol via Sharpless Asymmetric Epoxidation

This protocol is adapted from the well-established procedures for Sharpless asymmetric epoxidation and is specifically tailored for the synthesis of (S)-glycidol using this compound.

Materials:

-

Allyl alcohol

-

This compound

-

Titanium(IV) isopropoxide (Ti(O-iPr)₄)

-